molecular formula C19H15NO5 B2960438 2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile CAS No. 864753-80-0

2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2960438
CAS No.: 864753-80-0
M. Wt: 337.331
InChI Key: PMIXBFZQVQNODN-UHFFFAOYSA-N
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Description

2-((3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile is a complex organic compound that features a chromenone core structure substituted with a 2,5-dimethoxyphenyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The chromenone core can participate in electron transfer reactions, while the nitrile group can form hydrogen bonds with biological molecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetonitrile is unique due to its combination of a chromenone core with a 2,5-dimethoxyphenyl group and an acetonitrile moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-22-13-5-6-17(23-2)15(10-13)16-9-12-3-4-14(24-8-7-20)11-18(12)25-19(16)21/h3-6,9-11H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIXBFZQVQNODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OCC#N)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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